![molecular formula C7H2F3NS B1607610 3,4,5-Trifluorophenyl isothiocyanate CAS No. 362690-52-6](/img/structure/B1607610.png)
3,4,5-Trifluorophenyl isothiocyanate
Overview
Description
3,4,5-Trifluorophenyl isothiocyanate (TFPITC) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFPITC is an isothiocyanate derivative of trifluorophenyl, which is widely used in the synthesis of various organic compounds.
Scientific Research Applications
Green Chemistry Synthesis
3,4,5-Trifluorophenyl isothiocyanate is used in green chemistry. Zhang et al. (2011) demonstrated its application in water-promoted synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles. This process is notable for its environmental sustainability, highlighting the solvent's efficiency and high yield without the need for volatile organic solvents (Zhang, Jia, Wang, & Fan, 2011).
Antipathogenic Activity
Research by Limban et al. (2011) explored the antipathogenic properties of new thiourea derivatives, including compounds derived from 3,4,5-trifluorophenyl isothiocyanate. These compounds showed significant activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential in antimicrobial agent development (Limban, Marutescu, & Chifiriuc, 2011).
Catalytic Potential with Microwave Irradiation
Carden et al. (2019) investigated the catalytic potential of tris(3,4,5-trifluorophenyl)borane, a derivative of 3,4,5-trifluorophenyl isothiocyanate. They found that microwave irradiation enhances its catalytic activity in hydroboration reactions of unsaturated substrates, indicating its versatility in organic synthesis (Carden, Gierlichs, Wass, Browne, & Melen, 2019).
Applications in Food Chemistry
Jastrzębska et al. (2018) utilized 3,5-bis-(trifluoromethyl)phenyl isothiocyanate, a closely related compound, forthe derivatization of biogenic amines like histamine and tyramine. This method facilitated their determination in beverages through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F NMR, showcasing its relevance in food chemistry and safety analysis (Jastrzębska, Piasta, Krzemiński, & Szłyk, 2018).
Corrosion Inhibition
In the field of materials science, Lagrenée et al. (2002) investigated the use of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, a molecule structurally related to 3,4,5-trifluorophenyl isothiocyanate, for corrosion inhibition of mild steel in acidic media. Their findings demonstrated its effectiveness as a corrosion inhibitor, highlighting its potential applications in industrial settings (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Enzymatic Synthesis in Organic Chemistry
Li et al. (2021) researched the enzymatic synthesis of unsymmetrical trisubstituted 1,3,5-triazines using isothiocyanate. This study exemplifies the innovative use of enzymes for the synthesis of complex organic molecules, contributing to greener and more efficient chemical processes (Li, Wang, Xu, Zixian, Su, Luo, Yujie, Li, Li, & Wang, 2021).
Mechanism of Action
Target of Action
The primary targets of 3,4,5-Trifluorophenyl isothiocyanate are proteins and other biomolecules that contain amine groups . These targets play crucial roles in various biological processes, including enzymatic reactions, signal transduction, and cellular structure.
Mode of Action
3,4,5-Trifluorophenyl isothiocyanate interacts with its targets by reacting with the amine groups found in proteins and other biomolecules . This reaction forms a thiourea linkage, which can alter the structure and function of the biomolecule .
Result of Action
The formation of a thiourea linkage between 3,4,5-Trifluorophenyl isothiocyanate and amine-containing biomolecules can result in structural and functional changes to these molecules . The exact molecular and cellular effects would depend on the specific biomolecule targeted.
properties
IUPAC Name |
1,2,3-trifluoro-5-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NS/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBSFEHVBOTTSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375356 | |
Record name | 3,4,5-Trifluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trifluorophenyl isothiocyanate | |
CAS RN |
362690-52-6 | |
Record name | 3,4,5-Trifluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.